

The Molecular Target of PD-1-IN-22: An In-depth Technical Guide

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Compound of Interest

Compound Name: PD-1-IN-22

Cat. No.: B15144720

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Introduction

PD-1-IN-22 is a potent small molecule inhibitor that targets the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) protein-protein interaction. This interaction is a critical immune checkpoint that plays a significant role in tumor immune evasion. By disrupting the binding of PD-1, expressed on activated T cells, to its ligand PD-L1, found on tumor cells, **PD-1-IN-22** aims to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular target of **PD-1-IN-22**, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization, based on the primary research that first disclosed the compound.

Molecular Target and Mechanism of Action

The primary molecular target of **PD-1-IN-22** is the interaction between the human PD-1 receptor and its ligand, PD-L1. **PD-1-IN-22** functions as an antagonist, physically binding to PD-L1 and sterically hindering its association with PD-1. This blockade releases the "brake" on T-cell activation, thereby enhancing the immune system's ability to recognize and eliminate cancerous cells.

The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activity. The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells initiates a signaling cascade within the T cell that leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic

activity. **PD-1-IN-22**, by inhibiting this initial binding event, prevents the downstream signaling that leads to T-cell exhaustion and dysfunction.

Quantitative Data Summary

The following table summarizes the key quantitative data for **PD-1-IN-22**, as reported in the primary literature.

Parameter	Value	Assay Type	Description
IC50	92.3 nM[1][2]	HTRF Assay	The half maximal inhibitory concentration of PD-1-IN-22 required to block the PD-1/PD-L1 interaction in a biochemical assay.
Cellular Activity	Dose-dependent elevation of IFN- γ secretion	Co-culture model	PD-1-IN-22 demonstrated the ability to enhance the secretion of interferon-gamma (IFN- γ) by CD3+ T cells when co-cultured with Hep3B/OS-8/hPD-L1 cells, indicating the restoration of T-cell effector function.[1]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This biochemical assay was employed to determine the in vitro potency of **PD-1-IN-22** in disrupting the PD-1/PD-L1 interaction.

Materials:

- Recombinant human PD-1-His protein
- Recombinant human PD-L1-Fc protein
- Anti-Fc antibody conjugated to Eu³⁺-cryptate (donor)
- Anti-His antibody conjugated to d2 (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- Test compound (**PD-1-IN-22**)

Protocol:

- A solution of recombinant human PD-L1-Fc and anti-Fc-Eu³⁺ cryptate was prepared in assay buffer.
- A solution of recombinant human PD-1-His and anti-His-d2 was prepared in assay buffer.
- Serial dilutions of **PD-1-IN-22** were prepared in the assay buffer.
- To each well of a 384-well plate, the following were added in order:
 - Test compound solution or vehicle control.
 - PD-L1-Fc/anti-Fc-Eu³⁺ solution.
 - PD-1-His/anti-His-d2 solution.
- The plate was incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for the binding reaction to reach equilibrium.
- The HTRF signal was read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

- The ratio of the signals (665 nm / 620 nm) was calculated, and the percent inhibition was determined relative to the controls.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

T-Cell Co-Culture Assay for Cellular Activity

This cell-based assay was utilized to assess the ability of **PD-1-IN-22** to restore T-cell function in a setting that mimics the tumor microenvironment.

Materials:

- Hep3B/OS-8/hPD-L1 cell line (human liver cancer cells engineered to overexpress human PD-L1)
- Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T cells
- Anti-CD3 antibody (for T-cell activation)
- Culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound (**PD-1-IN-22**)
- IFN- γ ELISA kit

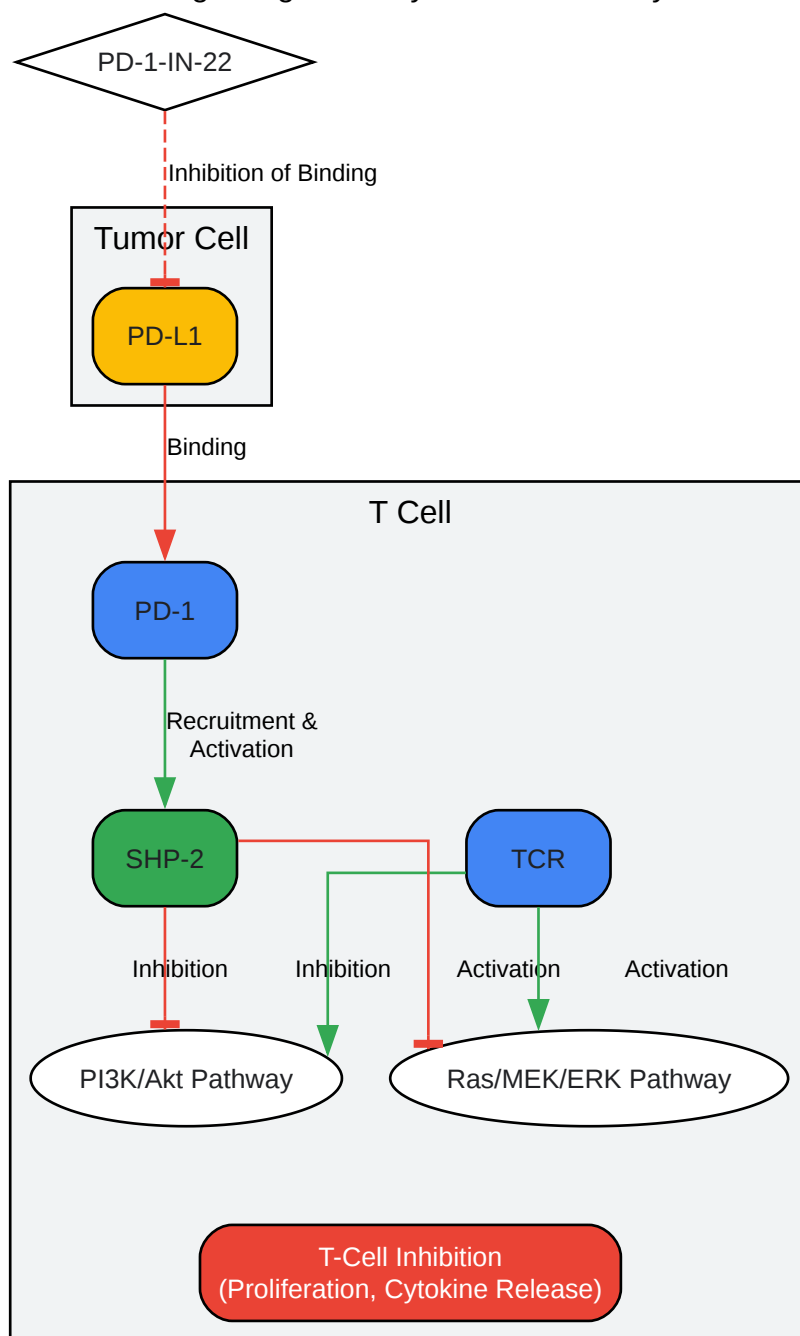
Protocol:

- Hep3B/OS-8/hPD-L1 cells were seeded in a 96-well plate and allowed to adhere overnight.
- The following day, human CD3+ T cells were added to the wells containing the cancer cells.
- Anti-CD3 antibody was added to the co-culture to provide a primary T-cell activation signal.
- Serial dilutions of **PD-1-IN-22** were added to the appropriate wells.
- The co-culture was incubated for a period of 48-72 hours.
- After the incubation period, the cell culture supernatant was collected.

- The concentration of IFN- γ in the supernatant was quantified using a commercial ELISA kit according to the manufacturer's instructions.
- The dose-dependent increase in IFN- γ secretion in the presence of **PD-1-IN-22** was analyzed to determine its cellular efficacy.

Visualizations

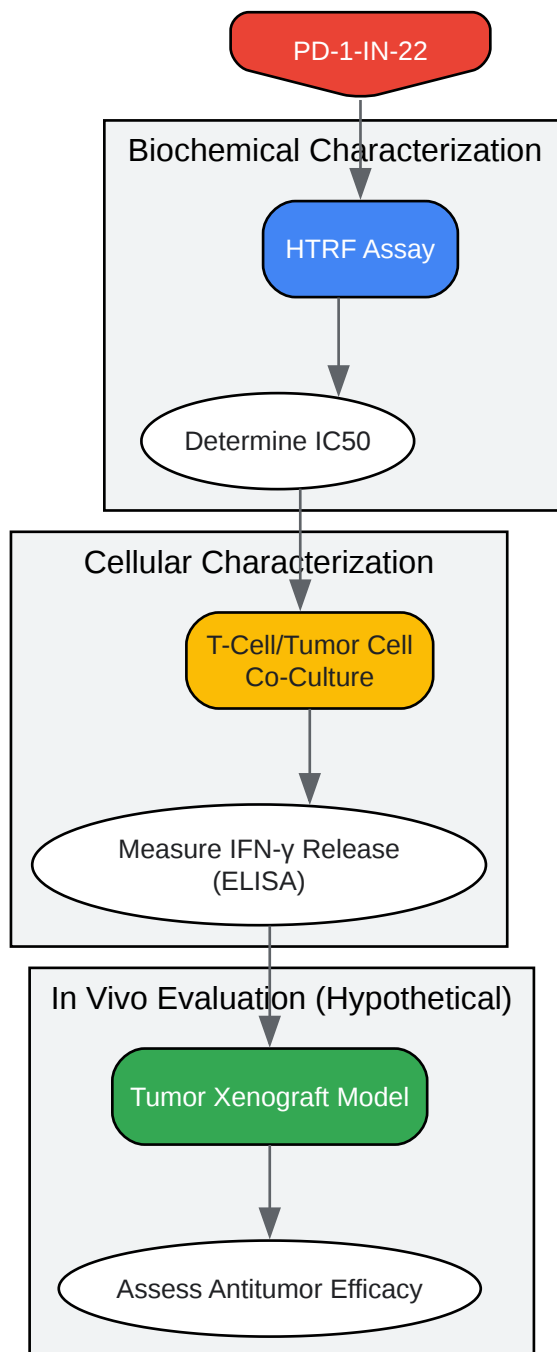
PD-1/PD-L1 Signaling Pathway and Inhibition by PD-1-IN-22



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Caption: PD-1/PD-L1 signaling and the inhibitory action of **PD-1-IN-22**.

Experimental Workflow for PD-1-IN-22 Characterization



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Caption: A typical experimental workflow for characterizing a PD-1/PD-L1 inhibitor like **PD-1-IN-22**.

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